molecular formula C9H15BrN2O B2536388 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856042-36-8

4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2536388
CAS No.: 1856042-36-8
M. Wt: 247.136
InChI Key: MSHPCGAKHARYSP-UHFFFAOYSA-N
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Description

4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom, an isobutoxymethyl group, and a methyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutoxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole include other substituted pyrazoles, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isobutoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPCGAKHARYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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